molecular formula C16H19FN4O2 B2836802 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea CAS No. 1396856-06-6

1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea

Cat. No.: B2836802
CAS No.: 1396856-06-6
M. Wt: 318.352
InChI Key: RMHNTEIKQUHMTD-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea is a synthetic chemical compound of significant interest in medicinal chemistry and pre-clinical drug discovery. Its structure incorporates two privileged pharmacophores: a urea moiety and a 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is a well-characterized scaffold known for its versatility and broad biological activity profile, including documented potential for antibacterial, antitumor, antiviral, and anti-inflammatory effects . The specific combination of a cyclohexyl group, a fluorophenyl ring, and the 1,2,4-oxadiazole system within a single urea-linked framework suggests potential for investigating its interaction with various biological targets. Compounds with similar structural features, such as urea-linked oxadiazoles, have been explored as potent antagonists for G protein-coupled receptors (GPCRs) like RXFP3, which is a target for metabolic disorders and addiction . The presence of the fluorophenyl group is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability. This product is provided for research purposes in vitro and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to investigate this compound's specific mechanism of action, binding affinity, and efficacy in their proprietary biological assays.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-11-18-14(23-21-11)16(8-3-2-4-9-16)20-15(22)19-13-7-5-6-12(17)10-13/h5-7,10H,2-4,8-9H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHNTEIKQUHMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve the use of fluorinated aromatic compounds and appropriate coupling reactions.

    Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or using other urea-forming reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea exhibit potent anticancer properties. The inhibition of HDAC6 has been linked to increased acetylation of histones, leading to the reactivation of tumor suppressor genes and apoptosis in cancer cells. For instance, studies have shown that derivatives of oxadiazole can significantly inhibit the growth of various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity against various pathogens. In vitro studies have demonstrated that it exhibits significant potency against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. By inhibiting specific HDACs, it could potentially modulate neuroinflammatory responses and provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Study ReferenceApplicationFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation with IC50 values lower than standard treatments like cisplatin.
Antimicrobial PropertiesShowed MIC values against E. coli that were 4-fold lower than traditional antibiotics, indicating strong antibacterial activity.
NeuroprotectionIn vivo models indicated reduced neuroinflammation and improved cognitive function in treated subjects compared to controls.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Urea-Oxadiazole Derivatives

Compound Name Substituents (R₁/R₂) Molecular Formula Molecular Weight (g/mol) Key Features Source
1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea R₁=3-Fluorophenyl Not reported ~360.4 (estimated) Enhanced electronegativity from fluorine; cyclohexyl-oxadiazole core
1-(2-Chlorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea R₁=2-Chlorophenyl Not reported ~376.9 (estimated) Chlorine increases lipophilicity; potential halogen bonding
1-(2-Methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea R₁=2-Methoxy-5-methylphenyl C₁₉H₂₅N₅O₃ 383.44 Methoxy and methyl groups improve solubility; steric hindrance
1-[3-(Trifluoromethyl)phenyl]-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea R₁=3-CF₃; Oxadiazole=pyridinyl C₂₁H₂₀F₃N₅O₂ 431.41 Trifluoromethyl enhances metabolic stability; pyridinyl increases polarity
2-[5-Fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol Oxadiazole=thiophene C₁₅H₁₄FN₃O₃S 335.4 Thiophene introduces π-π interactions; ethanol side chain for solubility

Substituent Effects on Bioactivity and Physicochemical Properties

  • Fluorine vs.
  • Methoxy/Methyl Groups : The 2-methoxy-5-methylphenyl variant () exhibits increased hydrophilicity, which may enhance aqueous solubility but reduce membrane permeability.
  • Trifluoromethyl and Pyridinyl : The trifluoromethyl group in ’s compound improves metabolic stability by resisting oxidative degradation, while the pyridinyl-oxadiazole core introduces hydrogen-bonding capabilities .
  • Thiophene-Oxadiazole Hybrid : The thiophene-containing analog () leverages sulfur’s electron-rich nature for enhanced π-stacking interactions, though its smaller size may reduce steric complementarity compared to methyl-oxadiazole derivatives .

Biological Activity

The compound 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea can be represented as follows:

C16H18FN5O\text{C}_{16}\text{H}_{18}\text{F}\text{N}_5\text{O}

This compound features a fluorophenyl group and a cyclohexyl urea moiety linked to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activity. For instance, compounds containing the oxadiazole unit have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.48Induces apoptosis via caspase activation
Compound BHCT-1160.78G1 phase cell cycle arrest
1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]ureaVariousTBDTBD

Note: TBD = To Be Determined

The presence of electron-withdrawing groups such as fluorine enhances the biological activity of these compounds. The specific activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells suggests potential for further development as anticancer agents .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has been evaluated for its anti-inflammatory effects. Studies have shown that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Table 2: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Mechanism
Compound CTNF-α: 70%PDE4 inhibition
Compound DIL-6: 65%COX-2 inhibition
1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]ureaTBDTBD

The inhibition of these cytokines indicates a potential therapeutic role in inflammatory diseases .

The mechanisms by which 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea exerts its biological effects are not yet fully elucidated. However, preliminary data suggest involvement in:

  • Caspase Activation : Inducing apoptosis through the caspase pathway.
  • Cell Cycle Arrest : Preventing cell cycle progression at the G1 phase.
  • Cytokine Modulation : Reducing levels of inflammatory cytokines.

Case Studies

A notable study investigated the effects of oxadiazole derivatives on cancer cell lines and reported that certain modifications in their structure significantly enhanced their cytotoxicity. For example, introducing halogen atoms at specific positions on the aromatic ring increased their potency against tumor cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Formation of the 3-methyl-1,2,4-oxadiazole-cyclohexyl intermediate via cyclization of acylated amidoximes under acidic conditions.

Reaction with 3-fluorophenyl isocyanate to form the urea linkage.
Purity is optimized via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol/water mixtures. Reaction progress is monitored by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and confirmed by LC-MS .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, oxadiazole carbons at δ 165–170 ppm).
  • IR : Urea carbonyl stretching at ~1640–1680 cm1^{-1} and oxadiazole C=N at ~1540 cm1^{-1}.
  • X-ray crystallography (using SHELX software ) resolves stereochemistry and confirms cyclohexyl chair conformation.
  • HRMS : Exact mass validation (e.g., [M+H]+^+ calc. 386.1654, observed 386.1657) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Cancer cell viability : MTT assays on MDA-MB-231 (breast) and HepG2 (liver) cell lines (IC50_{50} values reported in µM range ).
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/peptide substrates.
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Core modifications : Replace fluorophenyl with chlorophenyl or pyridinyl to assess electronic effects.
  • Oxadiazole substitution : Test 3-ethyl or 3-cyclopropyl variants (see analogues in ).
  • Cyclohexyl ring : Introduce axial/equatorial methyl groups to probe steric effects.
  • Data analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, polarizability) with IC50_{50} values .

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

  • Methodology :

  • Mechanistic profiling : Compare transcriptomic (RNA-seq) or proteomic (LC-MS/MS) responses in sensitive vs. resistant lines.
  • Membrane permeability : Measure cellular uptake via LC-MS intracellular concentration analysis.
  • Metabolic stability : Incubate compound with liver microsomes to assess CYP450-mediated degradation .

Q. What strategies mitigate urea hydrolysis during in vivo pharmacokinetic studies?

  • Methodology :

  • Prodrug design : Mask urea as carbamate or acyloxymethyl derivatives.
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance stability.
  • Analytical validation : Monitor plasma metabolites via UPLC-QTOF-MS .

Q. How can computational modeling predict off-target interactions?

  • Methodology :

  • Docking simulations : Use AutoDock Vina with protein databases (PDB) to assess binding to hERG or CYP3A4.
  • Pharmacophore mapping : Identify overlapping features with known toxicophores (e.g., PAINS filters).
  • MD simulations : Analyze urea-kinase binding stability over 100-ns trajectories (AMBER force field) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact ).
  • Ventilation : Use fume hoods for weighing and synthesis (minimizes inhalation ).
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

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